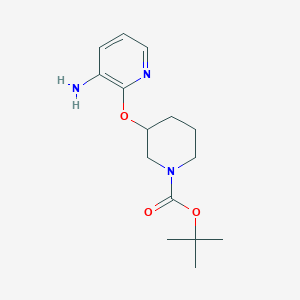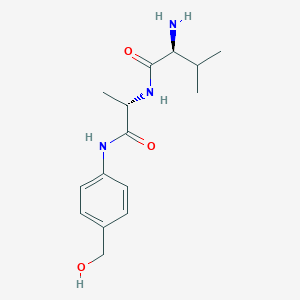
Val-Ala-PAB
描述
Valine-Alanine-para-Aminobenzoic acid (Val-Ala-PAB) is a compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is primarily known for its role as a cleavable linker in antibody-drug conjugates (ADCs), which are used in targeted cancer therapies. The compound consists of valine, alanine, and para-aminobenzoic acid, making it a versatile building block in various biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Valine-Alanine-para-Aminobenzoic acid can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The general synthetic route includes:
Coupling of Valine and Alanine: This step involves the formation of a dipeptide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Attachment of para-Aminobenzoic Acid: The dipeptide is then coupled with para-aminobenzoic acid using similar peptide coupling reagents.
Deprotection and Purification: The final step involves the removal of protecting groups and purification of the compound using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of Valine-Alanine-para-Aminobenzoic acid can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the coupling and deprotection steps. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, which involves anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids.
化学反应分析
Types of Reactions
Valine-Alanine-para-Aminobenzoic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield its constituent amino acids and para-aminobenzoic acid.
Enzymatic Cleavage: It is sensitive to enzymatic cleavage by proteases such as cathepsin B, which is utilized in its role as a cleavable linker in ADCs.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Enzymatic Cleavage: Conducted under physiological conditions (pH 7.4, 37°C) using specific proteases.
Major Products
Hydrolysis: Produces valine, alanine, and para-aminobenzoic acid.
Enzymatic Cleavage: Results in the release of the drug payload in ADC applications.
科学研究应用
Valine-Alanine-para-Aminobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and peptide-based drugs.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Integral component of ADCs, which are used in targeted cancer therapies to deliver cytotoxic drugs specifically to cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用机制
The primary mechanism of action of Valine-Alanine-para-Aminobenzoic acid in ADCs involves its cleavage by cathepsin B, an enzyme that is overexpressed in cancer cells. Upon cleavage, the drug payload is released, allowing it to exert its cytotoxic effects on the target cells. The molecular targets and pathways involved include:
Cathepsin B: Cleaves the Valine-Alanine-para-Aminobenzoic acid linker.
Drug Payload: Once released, the payload interacts with its specific molecular targets, such as tubulin or DNA, to induce cell death.
相似化合物的比较
Valine-Alanine-para-Aminobenzoic acid can be compared with other cleavable linkers used in ADCs, such as:
Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB): Similar in structure but uses citrulline instead of alanine. It is also cleaved by cathepsin B.
Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB): Uses phenylalanine and lysine, providing different cleavage properties and stability.
Uniqueness
The uniqueness of Valine-Alanine-para-Aminobenzoic acid lies in its balance between stability and cleavability, making it an ideal linker for ADCs. Its specific cleavage by cathepsin B ensures targeted drug release, minimizing off-target effects and enhancing therapeutic efficacy.
Similar Compounds
- Valine-Citrulline-para-Aminobenzoic acid (Val-Cit-PAB)
- Phenylalanine-Lysine-para-Aminobenzoic acid (Phe-Lys-PAB)
- Glycine-Phenylalanine-para-Aminobenzoic acid (Gly-Phe-PAB)
属性
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYWNRCBPYLML-GWCFXTLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235155 | |
| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343476-44-7 | |
| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


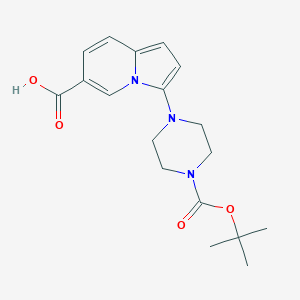
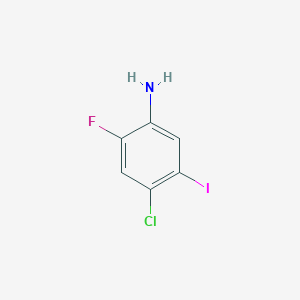
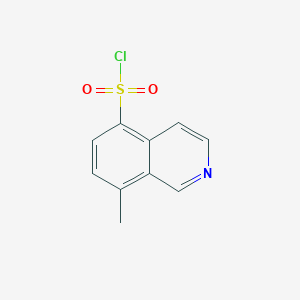
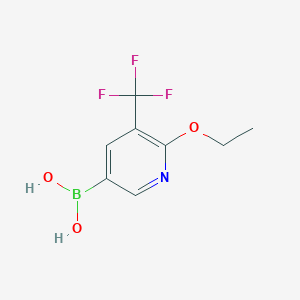
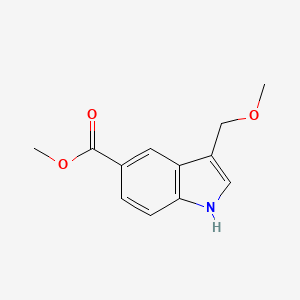
![1,2,3-trifluoro-5-[4-(2-fluoro-4-propylphenyl)phenyl]benzene](/img/structure/B1429045.png)
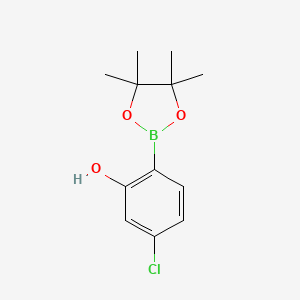
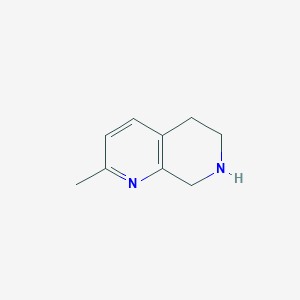
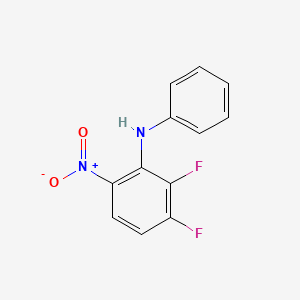
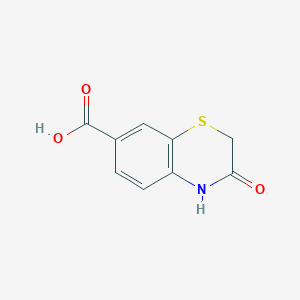
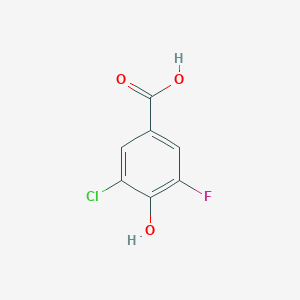
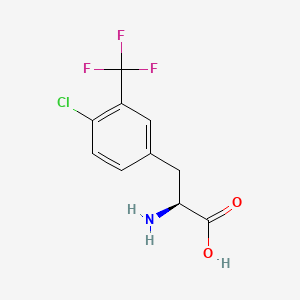
![4-[2-[8-[(4-chloro-2-fluorophenyl)methyl]-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-yl]-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1429059.png)
